molecular formula C36H44N2O4 B1384001 (7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one CAS No. 358727-55-6

(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one

Cat. No.: B1384001
CAS No.: 358727-55-6
M. Wt: 568.7 g/mol
InChI Key: UACUNHLYBGUYBK-UHFFFAOYSA-N
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Description

The compound “(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one” is a complex organic molecule characterized by multiple ring structures and functional groups. This compound is notable for its unique structural features, which include a combination of hydroxy, oxo, and azatricyclo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the azatricyclo structure and the introduction of hydroxy and oxo groups. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to form alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxo groups may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one analogs: Compounds with similar structural features but different functional groups.

    Other azatricyclo compounds: Compounds with the azatricyclo structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N2O4/c1-33(2)9-13-37-15-11-35(5,6)25-27(37)21(33)17-19(29(25)39)23-31(41)24(32(23)42)20-18-22-28-26(30(20)40)36(7,8)12-16-38(28)14-10-34(22,3)4/h17-18,39,41H,9-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACUNHLYBGUYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C4C(=C(C4=O)C5=CC6=C7C(=C5O)C(CCN7CCC6(C)C)(C)C)O)C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358727-55-6
Record name 1,3-Dihydroxy-2,4-bis(2,3,6,7-tetrahydro-8-hydroxy-1,1,7,7-tetramethyl-1H,5H-benzo[ij]quinolizin-9-yl)-cyclobutenediylium bis(inner salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one
Reactant of Route 2
(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one
Reactant of Route 3
(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one
Reactant of Route 4
(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one
Reactant of Route 5
(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one
Reactant of Route 6
(7Z)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one

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